molecular formula C6H10O4 B1267495 2-(Acetyloxy)-2-methylpropanoic acid CAS No. 15805-98-8

2-(Acetyloxy)-2-methylpropanoic acid

Cat. No.: B1267495
CAS No.: 15805-98-8
M. Wt: 146.14 g/mol
InChI Key: NIWFXRKHWKGFMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-2-methylpropanoic acid can be achieved through several methods:

    Acetylation of tert-Butanol: One common method involves the acetylation of tert-butanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Esterification of tert-Butyl Alcohol: Another approach is the esterification of tert-butyl alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. This method requires careful control of temperature and reaction time to optimize yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Compounds with various functional groups replacing the acetyloxy group.

Scientific Research Applications

2-(Acetyloxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

    tert-Butyl Acetate: Similar in structure but lacks the acetyloxy group.

    tert-Butyl Alcohol: The alcohol counterpart of 2-(Acetyloxy)-2-methylpropanoic acid.

    Acetic Acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and acetyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-acetyloxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFXRKHWKGFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324488
Record name 2-(Acetyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-98-8
Record name NSC406834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406834
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(acetyloxy)-2-methylpropanoic acid
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